molecular formula C49H74N6O11 B3141555 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid CAS No. 479081-06-6

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid

Cat. No.: B3141555
CAS No.: 479081-06-6
M. Wt: 923.1 g/mol
InChI Key: ILBBUDAYWABEFI-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid is a useful research compound. Its molecular formula is C49H74N6O11 and its molecular weight is 923.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) is a bifunctional chelator (BFC) and a macrocyclic DOTA derivative . It is primarily used for tumor pre-targeting . The compound’s primary targets are tumor cells, where it binds to specific receptors or antigens present on the cell surface .

Mode of Action

The compound works by conjugating peptides and radionuclides . The peptides are designed to target specific receptors or antigens on tumor cells, allowing the radionuclide to be delivered directly to the tumor . This targeted approach helps to maximize the therapeutic effect on the tumor while minimizing damage to healthy tissues .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are dependent on the specific peptides and radionuclides used in conjunction with the compound . The general mechanism involves the disruption of cellular functions in tumor cells, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are largely dependent on the specific peptides and radionuclides used. The compound is designed to be stable in the bloodstream, allowing it to circulate until it reaches the tumor site . The compound’s bioavailability is influenced by factors such as its size, charge, and hydrophilicity .

Result of Action

The result of the compound’s action is the targeted destruction of tumor cells . By delivering a radionuclide directly to the tumor, the compound allows for a high dose of radiation to be administered to the tumor cells, leading to their death .

Action Environment

The action of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor microenvironment can affect the stability of the compound . Additionally, factors such as pH and temperature can also influence the compound’s efficacy .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N6O11/c1-47(2,3)64-42(57)31-53-24-22-52(23-25-54(32-43(58)65-48(4,5)6)27-29-55(28-26-53)33-44(59)66-49(7,8)9)30-41(56)50-21-15-14-20-40(45(60)61)51-46(62)63-34-39-37-18-12-10-16-35(37)36-17-11-13-19-38(36)39/h10-13,16-19,39-40H,14-15,20-34H2,1-9H3,(H,50,56)(H,51,62)(H,60,61)/t40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBUDAYWABEFI-FAIXQHPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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